molecular formula C7H6N4 B6237599 pyrido[4,3-d]pyrimidin-5-amine CAS No. 1314916-10-3

pyrido[4,3-d]pyrimidin-5-amine

Cat. No.: B6237599
CAS No.: 1314916-10-3
M. Wt: 146.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-d]pyrimidin-5-amine (CAS 1314916-10-3) is a high-value bicyclic heterocyclic compound with the molecular formula C 7 H 6 N 4 and a molecular weight of 146.15 g/mol . This amine-functionalized scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . Research indicates that analogs within the pyrido[4,3-d]pyrimidine family exhibit pronounced and selective antitumor activity, with some compounds showing high selectivity against specific cancer cell lines, including renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) . The compound serves as a key synthetic intermediate for the multi-step synthesis of more complex molecules, such as tetrahydropteroic acid derivatives, and its structure is amenable to further functionalization via cross-coupling reactions and nucleophilic substitutions to explore structure-activity relationships (SAR) . The primary research applications of this compound include use as a building block for the synthesis of potential kinase inhibitors and in the exploration of molecularly targeted cancer therapies . Researchers utilize it in docking analyses and biochemical assays to study its mechanism of action and interaction with cellular targets . This product is intended for research purposes only and is not approved for human, veterinary, or household use. Please refer to the Safety Data Sheet (SDS) for safe handling instructions. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

1314916-10-3

Molecular Formula

C7H6N4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of 2-Aminopyridine Derivatives

A widely employed strategy involves the condensation of 2-aminopyridine with aldehydes or ketones under basic conditions. For instance, pyridoxal hydrochloride (a heteroanalogue of salicylaldehyde) reacts with thiocianoacetamide in the presence of piperidine to form intermediate thiocarboxamides, which undergo cyclization to yield pyrido[4,3-d]pyrimidin-5-amine derivatives. Key steps include:

  • Formation of Schiff base intermediates : Aldehydes react with amino groups to generate imine linkages.

  • Cyclization : Intramolecular nucleophilic attack followed by dehydration forms the fused pyrimidine ring.

  • Functionalization : Subsequent S-alkylation or N-alkylation introduces substituents at specific positions.

Optimization Notes :

  • Piperidine acts as both a base and a catalyst, accelerating imine formation.

  • Solvents like methanol or DMF enhance solubility of intermediates, improving reaction homogeneity.

Multicomponent Reactions Using Malononitrile

Malononitrile serves as a versatile building block for constructing the pyrimidine ring. A representative synthesis begins with the condensation of 2-aminopyridine, an aldehyde, and malononitrile in acetic acid, yielding 2-amino-4-aryl-5-cyanopyridine intermediates. These intermediates are subsequently cyclized using guanidine or urea under reflux to form the pyrido[4,3-d]pyrimidin-5-amine core.

Example Reaction Pathway :

2-Aminopyridine+ArCHO+MalononitrileAcOH, Δ2-Amino-4-aryl-5-cyanopyridineGuanidine, EtOHPyrido[4,3-d]pyrimidin-5-amine\text{2-Aminopyridine} + \text{ArCHO} + \text{Malononitrile} \xrightarrow{\text{AcOH, Δ}} \text{2-Amino-4-aryl-5-cyanopyridine} \xrightarrow{\text{Guanidine, EtOH}} \text{Pyrido[4,3-d]pyrimidin-5-amine}

Advantages :

  • High atom economy due to minimal byproduct formation.

  • Tunable aryl groups (Ar) enable structural diversification.

Reductive Amination and Cyclization

Reductive Alkylation of Nitropyridine Precursors

Nitro-substituted intermediates are reduced to amines, which undergo cyclization to form the target compound. For example, 6-nitropyrido[2,3-d]pyrimidine derivatives are reduced using Raney nickel or palladium on carbon (Pd/C) under hydrogen atmosphere, followed by cyclization with aldehydes.

Case Study :

  • Reduction : 6-Nitro-2,4-diaminopyrido[2,3-d]pyrimidine is hydrogenated to 6-amino-2,4-diaminopyrido[2,3-d]pyrimidine using Pd/C.

  • Cyclization : The amine reacts with 2,5-dimethoxybenzaldehyde via reductive amination (NaCNBH₃) to install substituents at the 6-position.

Challenges :

  • Over-reduction of nitro groups may occur without precise control of hydrogen pressure.

  • Purification of intermediates often requires column chromatography.

Halogenation and Cross-Coupling Strategies

Halogenated pyridine precursors enable site-selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, 5-bromo-2-aminopyridine derivatives undergo palladium-catalyzed cross-coupling with arylboronic acids to introduce aryl groups, followed by cyclization with guanidine.

Key Reaction :

5-Bromo-2-aminopyridine+ArB(OH)₂Pd(dppf)Cl₂, K₂CO₃5-Aryl-2-aminopyridineGuanidine, ΔPyrido[4,3-d]pyrimidin-5-amine\text{5-Bromo-2-aminopyridine} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} \text{5-Aryl-2-aminopyridine} \xrightarrow{\text{Guanidine, Δ}} \text{Pyrido[4,3-d]pyrimidin-5-amine}

Yield Optimization :

  • Use of dichloromethane as a solvent improves coupling efficiency.

  • Microwave irradiation reduces reaction time from hours to minutes.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Synthesis

Solid-supported synthesis minimizes purification steps and enhances scalability. Wang resin-functionalized 2-aminopyridine derivatives undergo sequential condensations with aldehydes and cyclization agents, followed by cleavage with trifluoroacetic acid (TFA) to release the final product.

Procedure :

  • Loading : 2-Aminopyridine is anchored to Wang resin via ester linkages.

  • Condensation : Resin-bound intermediates react with aldehydes in DMF.

  • Cyclization : Guanidine in ethanol induces ring closure.

  • Cleavage : TFA (95%) liberates the product from the resin.

Advantages :

  • Ideal for parallel synthesis of derivative libraries.

  • Yields >70% reported for gram-scale production.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
Condensation-Cyclization2-Aminopyridine, AldehydesPiperidine, DMF50–75Structural versatility, mild conditionsRequires multiple purifications
Reductive AminationNitropyridine derivativesRaney Ni, NaCNBH₃60–80High functional group toleranceSensitive to over-reduction
Cross-CouplingHalogenated pyridinesPd catalysts, ArB(OH)₂65–85Precise aryl group installationHigh catalyst costs
Solid-Phase SynthesisResin-bound intermediatesTFA, Guanidine70–90Scalability, minimal purificationSpecialized equipment needed

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During cyclization, competing reactions may lead to byproducts such as:

  • Dihydro derivatives : Incomplete dehydration results in partially saturated rings.

  • Oligomerization : Excess aldehydes promote dimerization via aldol condensation.

Mitigation Strategies :

  • Strict stoichiometric control of aldehydes.

  • Use of molecular sieves to absorb water and drive dehydration.

Role of Catalysts in Ring Closure

  • Acidic catalysts (e.g., HCl) : Protonate carbonyl groups, enhancing electrophilicity for nucleophilic attack.

  • Basic catalysts (e.g., K₂CO₃) : Deprotonate amines, increasing nucleophilicity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chloro substituent in pyrido[4,3-d]pyrimidin-5-amine serves as a reactive site for nucleophilic displacement. For example:

  • Amine substitution : Treatment of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine with primary or secondary amines yields 4-alkyl/arylaminopyrido[4,3-d]pyrimidines. Palladium catalysis enhances efficiency, achieving yields >60% in 87% of cases for bromopyrimidine precursors .

  • Thiol/displacement : Chloropyrido[4,3-d]pyrimidines react with thiols or hydrazine hydrate to form thioether or hydrazine derivatives, respectively .

Table 1: Nucleophilic Substitution Efficiency

SubstrateNucleophileCatalystYield (%)Source
4-Chloro-pyrido[4,3-d]PPBenzylamineNone78–96
5-Bromo-4-chloropyrimidinePiperidinePd(PPh₃)₄87

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings enable C–C and C–N bond formation:

  • C4 Functionalization : Palladium-catalyzed cross-coupling of 4-chloro derivatives with arylboronic acids introduces aryl groups (e.g., p-fluorophenyl) at C4, critical for modulating biological activity .

  • C8 Methylation : Suzuki coupling with trimethylboroxine installs a methyl group at C8, followed by oxidation to yield 4-oxo derivatives .

Table 2: Cross-Coupling Applications

Reaction TypeReagentProductYield (%)Source
Suzuki CouplingTrimethylboroxineC8-Methyl-pyrido[4,3-d]PP72
Buchwald-Hartwigp-Cl-Benzylamine4-(p-Cl-Benzyl)amino-PP68

Cyclocondensation and Annulation

Pyrido[4,3-d]pyrimidin-5-amine acts as a scaffold for constructing fused heterocycles:

  • Imidazo Annulation : Reaction with ethyl isothiocyanatoacetate or hydrazine forms imidazo[1,2-a]pyrido[4,3-d]pyrimidines via thiourea intermediates .

  • Tricyclic Systems : Condensation with dithioketal reagents yields pyrido[4’,3’:4,5]pyrimido[2,1-b] thiazines in one-pot reactions .

Oxidation and Reductive Amination

  • Oxidation : The C8-methyl derivative undergoes oxidation to a 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine, enhancing metal-binding capacity for enzyme inhibition .

  • Reductive Amination : Carboxaldehyde intermediates react with amines to install secondary/tertiary amine side chains (e.g., piperidine derivatives) .

Mechanistic Pathways

Key reaction disconnections include:

  • Bond Cleavage : Formation of pyrido[4,3-d]pyrimidines from pyrimidine precursors involves cleavage of C4a–C5 and C7–N8 bonds (Figure 8 in ).

  • Metal Coordination : Pyridopyrimidinone scaffolds chelate active-site metals (e.g., Fe²⁺ in KDMs) via pyridine N and carbonyl O atoms, as confirmed by X-ray crystallography .

Synthetic Challenges

  • Aldehyde Oxidase Susceptibility : C2 oxidation by aldehyde oxidase leads to rapid in vivo clearance, necessitating structural optimization .

  • Regioselectivity : Competing pathways during cyclocondensation require careful control to avoid diazepine or imidazo byproducts .

Scientific Research Applications

Synthesis of Pyrido[4,3-d]pyrimidin-5-amine Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with distinct biological activities. Recent studies have focused on optimizing synthetic methodologies to enhance yield and efficiency. For instance, a thermal cyclocondensation method has been employed to synthesize pyrido[4,3-d]pyrimidines from ethyl 3-amino-2-chloroisonicotinate and chloroformamidine hydrochloride, which allows for the rapid generation of analogs with diverse substituents at the C-4 position .

Anticancer Activity

This compound derivatives have shown promising anticancer properties. A notable study evaluated a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives against the NCI 60 human cancer cell line panel. Some compounds exhibited selective cytotoxicity against breast and renal cancer cell lines, indicating their potential as targeted therapies in oncology . The mechanism of action for these compounds often involves the inhibition of cell signaling pathways that regulate proliferation and apoptosis, making them valuable candidates for further development in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Studies have identified specific structural features that enhance biological activity. For example, modifications at the C-4 position have been shown to significantly affect the anticancer activity of these compounds. Compounds with specific substituents demonstrated higher selectivity and potency against certain cancer cell lines compared to others .

Other Biological Activities

Beyond anticancer applications, this compound derivatives have been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
  • Enzyme Inhibition : Certain compounds within this class have been identified as inhibitors of specific enzymes involved in cellular signaling pathways, such as tyrosine kinases. This inhibition can impact processes like angiogenesis and tumor growth, providing a dual mechanism of action against cancer .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Findings Applications
Yadav et al., 2022Developed novel synthetic pathways leading to effective pyrido[4,3-d]pyrimidinesPotential anticancer agents targeting specific pathways
Li et al., 2022Reported on a compound with potent activity against MEK enzymes involved in melanomaTreatment for advanced metastatic melanoma
Recent ReviewsSummarized various biological activities and synthetic strategiesComprehensive overview for future research directions

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Features:

  • Synthesis : Pyrido[4,3-d]pyrimidines are synthesized via multi-component reactions, cyclization of pyridine/pyrimidine precursors, or SNAr (nucleophilic aromatic substitution) reactions. For instance, catalytic methods using heteropolyacids (e.g., Keggin-type catalysts) enable efficient synthesis of derivatives under mild conditions .
  • Biological Relevance : These compounds exhibit antitumor, kinase inhibitory (e.g., tyrosine kinase inhibitors), and anti-mycobacterial activities . They are also precursors for tetrahydropteroic acid derivatives, critical in folate metabolism .
  • Structural Flexibility : Substituents at the 5-amine position and other diversity centers modulate target selectivity and pharmacokinetic properties .

Comparison with Similar Compounds

Pyridopyrimidines exist in four isomeric forms depending on ring fusion positions: pyrido[2,3-d] , pyrido[3,4-d] , pyrido[4,3-d] , and pyrido[3,2-d]pyrimidines . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridopyrimidine Isomers

Isomer Key Structural Features Synthesis Methods Biological Applications Notable Derivatives/Drugs References
Pyrido[4,3-d]pyrimidin-5-amine Fused at pyridine C4 and C3; 5-amine substituent. Multi-component reactions, cyclization, SNAr with azides (e.g., triazole formation) . Antitumor, kinase inhibition, tetrahydropteroic acid synthesis. N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine (EGFR inhibitor) .
Pyrido[2,3-d]pyrimidin-7(8H)-one Fused at pyridine C2 and C3; 7-keto group. Condensation of pyrimidine precursors with aldehydes or ketones. Kinase inhibition (CDK4/6), antileukemic, antihypertensive. Palbociclib (breast cancer), piritrexim, pipemidic acid. .
Pyrido[3,2-d]pyrimidines Fused at pyridine C3 and C2; diverse substitution patterns. SNAr reactions with azides, triazole cycloadditions. Antimicrobial, antiviral (e.g., COVID-19 protease inhibition). Triazole derivatives with anti-SARS-CoV-2 activity .
Pyrido[3,4-d]pyrimidines Fused at pyridine C3 and C4; less explored. Cyclization of pyridine-carboxamides or cyanopyridines. Limited studies; potential in kinase and ATPase inhibition. Under investigation for antitumor activity.

Key Findings:

Reactivity and Substituent Influence :

  • Pyrido[4,3-d]pyrimidines undergo SNAr reactions at C2 and C4 positions, enabling triazole or tetrazole functionalization .
  • Pyrido[2,3-d]pyrimidines with 7-keto groups show enhanced kinase binding due to hydrogen bonding with ATP-binding pockets .

Biological Activity :

  • Antitumor Activity : Pyrido[4,3-d] derivatives inhibit EGFR and tyrosine kinases, while pyrido[2,3-d] analogs (e.g., palbociclib) target CDK4/6 .
  • Antimicrobial Activity : Pyrido[3,2-d]triazolo[4,3-a]pyrimidin-5-ones exhibit broad-spectrum activity against Gram-positive bacteria .

Synthetic Accessibility :

  • Pyrido[4,3-d]pyrimidines are synthesized efficiently via catalytic methods (e.g., heteropolyacids) .
  • Pyrido[2,3-d]pyrimidines benefit from modular routes, such as Vilsmeier–Haack formylation and cyclocondensation .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm substituent positions and amine presence (e.g., NH₂ peaks at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identify NH₂ (3200–3400 cm⁻¹) and C≡N (2200 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis : Assess purity; deviations >2°C suggest impurities .

How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Use NaHCO₃ instead of stronger bases to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency .
  • Temperature Gradients : Gradual heating (e.g., 60°C → reflux) minimizes decomposition .
  • Substituent Engineering : Bulky aryl groups reduce steric hindrance during cyclization .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in anticancer research?

Q. Advanced Research Focus

  • Substituent Variation : Introduce halogen (Cl, Br) or methoxy groups at the 4-position to enhance cytotoxicity .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like Pim1 kinase .
  • MTT Assays : Evaluate IC₅₀ values against cell lines (e.g., MCF-7, PC3) to correlate substituent effects with activity .

How should researchers address discrepancies between experimental spectral data and computational predictions?

Q. Advanced Research Focus

  • Troubleshooting Steps :
    • Verify solvent effects on NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) .
    • Re-examine reaction stoichiometry if unexpected peaks (e.g., residual starting material) appear .
    • Compare with crystallographic data (e.g., CCDC entries) to validate bond angles and torsion .

What computational methods are used to predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to kinase active sites (e.g., Pim1) using Schrödinger Suite or GROMACS .
  • QSAR Models : Train algorithms on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks .

How are in vitro bioactivity assays designed to evaluate this compound derivatives?

Q. Advanced Research Focus

  • Cell Line Selection : Use tumor-specific lines (e.g., MCF-7 for breast cancer) .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC₅₀ .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to benchmark potency .

What role does X-ray crystallography play in elucidating the mechanism of action of this compound inhibitors?

Q. Advanced Research Focus

  • Binding Mode Analysis : Resolve inhibitor interactions with kinase ATP pockets (e.g., hydrogen bonds with Asp186 in Pim1) .
  • Conformational Flexibility : Compare ligand-bound vs. apo structures to identify induced-fit changes .
  • Fragment-Based Design : Use crystallographic data to guide derivatization (e.g., adding trifluoromethyl groups for hydrophobic interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.